

What is the chemical structure of Azithromycin B?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azithromycin B**

Cat. No.: **B601238**

[Get Quote](#)

Azithromycin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a widely prescribed macrolide antibiotic, is a semi-synthetic derivative of erythromycin. During its synthesis and storage, various related substances and impurities can be formed. One such critical impurity is **Azithromycin B**, also known by its chemical name 3"-Deoxyazithromycin and as Azithromycin Impurity B in pharmacopeias. The presence and quantity of this impurity are crucial quality attributes of azithromycin active pharmaceutical ingredient (API) and finished drug products, as impurities can potentially impact the safety and efficacy of the medication.

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies related to **Azithromycin B**. It is intended to be a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of azithromycin.

Chemical Structure and Identification

Azithromycin B is structurally very similar to azithromycin, with the key difference being the absence of a hydroxyl group at the 3"-position of the desosamine sugar moiety.

Chemical Name: (2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

Synonyms: Azithromycin Impurity B, 3-Deoxyazithromycin, 3-Deshydroxy Azithromycin

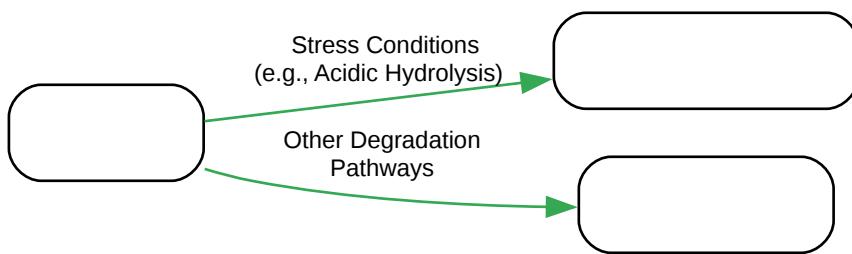
Molecular Formula: C₃₈H₇₂N₂O₁₁

Image of the Chemical Structure of **Azithromycin B**:

Caption: Chemical structure representation of **Azithromycin B**.

Physicochemical Properties

A summary of the key physicochemical properties of **Azithromycin B** is presented in the table below. This data is essential for the development of analytical methods and for understanding the behavior of the impurity.


Property	Value	Reference
Molecular Weight	732.99 g/mol	[1] [2]
CAS Number	307974-61-4	[1] [2]
Appearance	Off-White to Yellow Solid	[3] [4]
Melting Point	98-102 °C	[1] [5]
Boiling Point (Predicted)	795.6 ± 60.0 °C	[5]
Density (Predicted)	1.15 ± 0.1 g/cm ³	[5]
pKa (Predicted)	13.50 ± 0.70	[5]
Solubility	Slightly soluble in Chloroform, Dichloromethane, and DMSO	[4]

Formation of Azithromycin B

Azithromycin B is primarily formed as a degradation product of azithromycin. Understanding the pathways of its formation is critical for developing stable formulations and establishing appropriate storage conditions.

Degradation Pathway

The formation of **Azithromycin B** from azithromycin can occur under various stress conditions, particularly acidic hydrolysis. The acidic environment can lead to the cleavage of the glycosidic bond of the cladinose sugar, followed by other rearrangements, although the specific mechanism for the deoxygenation at the 3"-position is complex. Forced degradation studies are instrumental in elucidating these pathways.

[Click to download full resolution via product page](#)

Caption: Simplified degradation pathway of Azithromycin to **Azithromycin B**.

Experimental Protocols

Accurate and precise analytical methods are essential for the detection and quantification of **Azithromycin B** in drug substances and products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify **Azithromycin B** from Azithromycin and other related impurities.

Instrumentation:

- HPLC system with a UV or electrochemical detector.

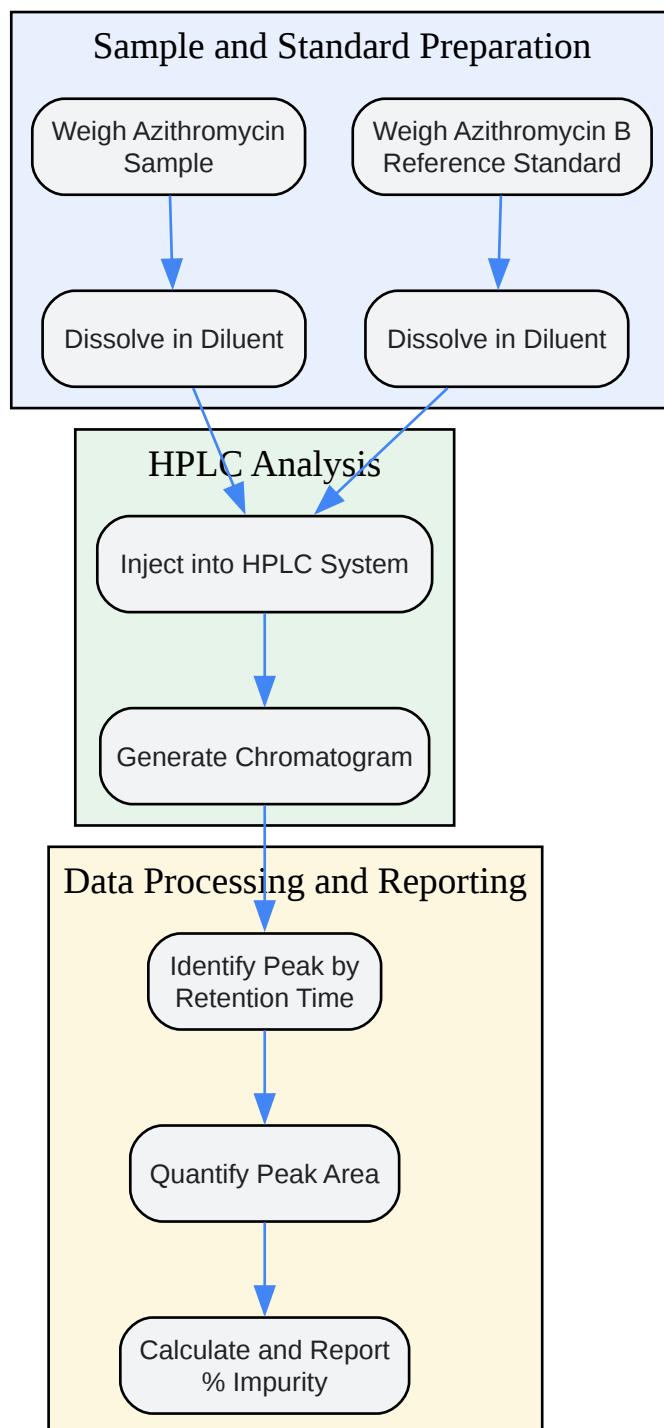
- Chromatographic data system for data acquisition and processing.

Chromatographic Conditions (Example):

- Column: C18, 250 mm x 4.6 mm, 5 μm particle size.
- Mobile Phase A: Anhydrous dibasic sodium phosphate buffer (pH adjusted to 8.9).
- Mobile Phase B: Methanol and Acetonitrile mixture.
- Gradient Elution: A time-programmed gradient elution is typically used to achieve optimal separation of all impurities.
- Flow Rate: 0.9 mL/min.
- Column Temperature: 55 °C.
- Detection: UV at 210 nm.
- Injection Volume: 20 μL .

Preparation of Solutions:

- Standard Solution: Prepare a standard solution of **Azithromycin B** reference standard in a suitable diluent (e.g., a mixture of mobile phases).
- Sample Solution: Accurately weigh and dissolve the azithromycin sample in the diluent to a known concentration.
- System Suitability Solution: A solution containing azithromycin and known impurities, including **Azithromycin B**, is used to verify the performance of the chromatographic system.


Method Validation: The analytical method should be validated according to ICH guidelines, including an assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Synthesis of Azithromycin B

A detailed, publicly available, step-by-step synthetic protocol for the preparation of **Azithromycin B** as a reference standard is not readily found in the scientific literature. It is often generated through the controlled degradation of azithromycin followed by purification, or through multi-step organic synthesis. Commercial suppliers of pharmaceutical reference standards are the primary source for highly purified **Azithromycin B**.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **Azithromycin B** in a pharmaceutical sample.

[Click to download full resolution via product page](#)

Caption: General workflow for the HPLC analysis of **Azithromycin B**.

Conclusion

Azithromycin B is a key impurity of azithromycin that requires careful monitoring and control. This technical guide has provided a comprehensive overview of its chemical structure, properties, and analytical considerations. A thorough understanding of this impurity is paramount for ensuring the quality, safety, and efficacy of azithromycin-containing pharmaceutical products. For further detailed spectral data and synthesis protocols, it is recommended to consult the documentation provided by suppliers of certified reference standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azithromycin impurity B | 307974-61-4 | FA63630 [biosynth.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. AZITHROMYCIN IMPURITY B | 307974-61-4 [amp.chemicalbook.com]
- 4. AZITHROMYCIN IMPURITY B | 307974-61-4 [amp.chemicalbook.com]
- 5. AZITHROMYCIN IMPURITY B | 307974-61-4 [amp.chemicalbook.com]
- To cite this document: BenchChem. [What is the chemical structure of Azithromycin B?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b601238#what-is-the-chemical-structure-of-azithromycin-b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com